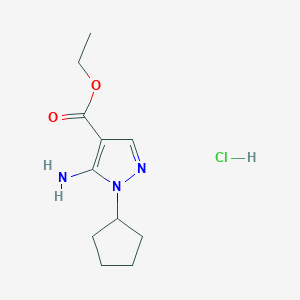![molecular formula C16H24N2O3 B1379247 Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate CAS No. 1803591-98-1](/img/structure/B1379247.png)
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
Descripción general
Descripción
“Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate” is a small organic molecule with a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl {4- [(2,2-dimethylpropanoyl)amino]-3-pyridinyl}acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3, (H,17,18,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Catalytic Activity in Acylation Chemistry
Tert-butyl acetate derivatives are utilized in catalytic activities, particularly in acylation chemistry. For instance, polymethacrylates containing a 4-amino-pyridyl derivative exhibit significant catalytic activity in acylation reactions. Kinetic studies reveal that certain polymers demonstrate superior performance due to the influence of neighboring groups in the catalytic cycle, a concept critical in the synthesis of tert-butyl acetate (Mennenga et al., 2015).
Role in Synthesis of Chiral Compounds
These compounds play a crucial role in the synthesis of chiral side chains for statins, highlighting their importance in the field of medicinal chemistry. An efficient synthesis method involving hydration, reaction with chloride compounds, and diastereoselective reduction has been developed for such derivatives, underscoring the compound's versatility in complex synthesis processes (Hyeong-Wook & Shin, 2008).
Mechanistic Studies in Catalysis
Investigations into the catalysis mechanisms, such as the acetylation of tert-butanol, shed light on the nucleophilic catalysis pathways involved. These studies are fundamental in understanding the reaction kinetics and the formation of products like tert-butylacetate, providing insights into the catalytic processes at a molecular level (Xu et al., 2005).
Polymerization and Pyrolysis Studies
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate derivatives are key in understanding pyrolysis processes and polymerization. Studies demonstrate the formation of significant products under specific conditions, aiding in the comprehension of chemical reactions at high temperatures and their industrial applications (Hill et al., 2009).
Deprotonation and Electrophilic Trapping
These compounds are also involved in chemical reactions such as deprotonation and subsequent trapping with electrophiles, leading to the formation of substituted pyridines. Such reactions are vital in the synthesis of complex molecules and have significant implications in synthetic chemistry (Bonnet et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUIFBZGBDCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
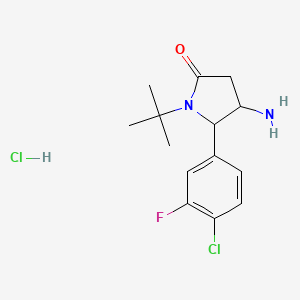
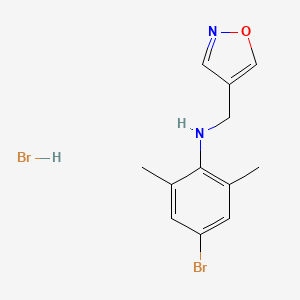
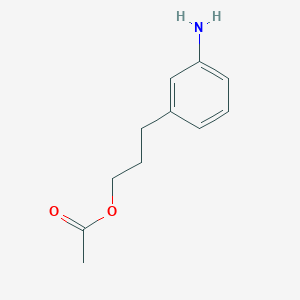
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
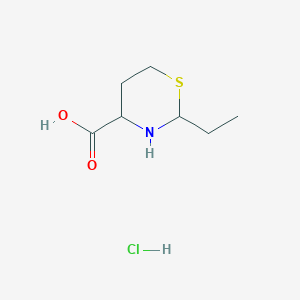

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
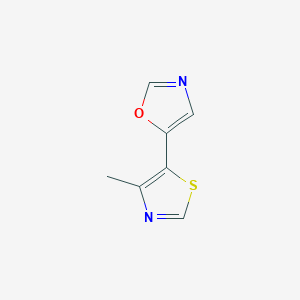
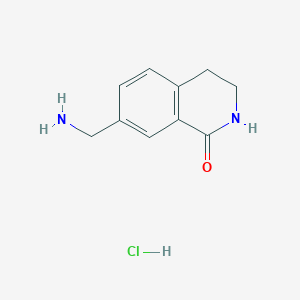
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
